molecular formula C19H23N3O2 B6636909 N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide

N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide

Numéro de catalogue B6636909
Poids moléculaire: 325.4 g/mol
Clé InChI: JLLKGWUFFGCHSK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide, also known as PTC-209, is a small molecule inhibitor that has gained attention for its potential application in cancer therapy. This compound has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in cancer stem cell self-renewal and tumorigenesis.

Mécanisme D'action

N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide inhibits the activity of BMI-1 by binding to a specific site on the protein. BMI-1 is a member of the polycomb group (PcG) of proteins, which play a critical role in the regulation of gene expression. BMI-1 is involved in the maintenance of stem cell self-renewal and is overexpressed in many types of cancer. Inhibition of BMI-1 activity using N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide has been shown to reduce the self-renewal capacity of cancer stem cells and inhibit tumor growth in preclinical models.
Biochemical and Physiological Effects:
N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide has been shown to have a specific effect on the activity of BMI-1, with no significant effects on other PcG proteins. Inhibition of BMI-1 activity using N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide has been shown to reduce the self-renewal capacity of cancer stem cells and inhibit tumor growth in preclinical models. N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide has also been shown to have no significant effects on normal stem cells or other normal tissues, suggesting a potential therapeutic window for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide is its specific activity against BMI-1, which allows for targeted inhibition of cancer stem cells without affecting normal stem cells or other normal tissues. N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for clinical development. One limitation of N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide is its limited solubility, which can make it difficult to work with in certain experimental settings.

Orientations Futures

There are several potential future directions for research involving N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide. One area of interest is the development of combination therapies using N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide and other cancer drugs to enhance the efficacy of cancer therapy. Another area of interest is the identification of biomarkers that can predict response to N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide treatment, which could help to identify patients who are most likely to benefit from this therapy. Further preclinical and clinical studies will be needed to fully evaluate the potential of N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide as a cancer therapy.

Méthodes De Synthèse

N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide can be synthesized using a multi-step process involving the reaction of 4-methyl-2-phenylpyrimidine-5-carboxylic acid with cyclohexylmethylamine and formaldehyde. The resulting compound is then subjected to several purification steps to obtain pure N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide. This synthesis method has been optimized to produce high yields of N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide with good purity.

Applications De Recherche Scientifique

N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide has been shown to have potential applications in cancer therapy, particularly in the treatment of cancer stem cells. Cancer stem cells are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, progression, and recurrence. BMI-1 has been identified as a critical regulator of cancer stem cell self-renewal and is overexpressed in many types of cancer. Inhibition of BMI-1 activity using N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide has been shown to reduce the self-renewal capacity of cancer stem cells and inhibit tumor growth in preclinical models.

Propriétés

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-17(11-20-18(21-13)15-5-3-2-4-6-15)19(24)22-16-9-7-14(12-23)8-10-16/h2-6,11,14,16,23H,7-10,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLKGWUFFGCHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2CCC(CC2)CO)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)cyclohexyl]-4-methyl-2-phenylpyrimidine-5-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.